5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a hydroxycyclohexyl group, and a tetrahydrofuran-3-yl group attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Preparation of 5-chloronicotinic acid: This can be achieved through chlorination of nicotinic acid.
Formation of 5-chloro-6-hydroxynicotinic acid: This involves hydroxylation of 5-chloronicotinic acid.
Cyclization with tetrahydrofuran: The hydroxyl group can be reacted with tetrahydrofuran under acidic conditions to form the tetrahydrofuran-3-yl ether.
Amidation with 4-hydroxycyclohexylamine: The final step involves the reaction of the intermediate with 4-hydroxycyclohexylamine to form the desired nicotinamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-chloronicotinamide: Lacks the hydroxycyclohexyl and tetrahydrofuran-3-yl groups.
N-(4-hydroxycyclohexyl)nicotinamide: Lacks the chloro and tetrahydrofuran-3-yl groups.
6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the chloro and hydroxycyclohexyl groups.
Uniqueness
5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4-hydroxycyclohexyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-7-10(8-18-16(14)23-13-5-6-22-9-13)15(21)19-11-1-3-12(20)4-2-11/h7-8,11-13,20H,1-6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJVKYCYLAJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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